(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative that features a biphenyl structure with two fluorine atoms and a propyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, is brominated to introduce a bromine atom at the 4’ position.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Borylation: The resulting compound is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as coupling or oxidation, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
3,4-Difluorophenylboronic Acid: Similar in structure but lacks the propyl group and has fluorine atoms at different positions.
4-Propylphenylboronic Acid: Similar but lacks the difluoro substitution.
Uniqueness
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Biological Activity
(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14F2B
- Molecular Weight : 232.27 g/mol
- CAS Number : 126163-02-8
The biological activity of boronic acids often involves their ability to interact with enzymes and proteins through reversible covalent bonding. This interaction can inhibit proteases and other enzymes critical in various biological pathways. Specifically, the difluorobiphenyl structure may enhance lipophilicity and cellular permeability, facilitating better interaction with target proteins.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown neuroprotective effects against oxidative stress induced by hydrogen peroxide (H2O2), suggesting potential applications in neurodegenerative diseases .
2. Neuroprotective Effects
Research has demonstrated that certain derivatives can effectively reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines exposed to oxidative stress. This neuroprotective activity is crucial for developing treatments for conditions like Alzheimer's disease .
3. Enzyme Inhibition
Boronic acids are known for their role as inhibitors of serine proteases and other enzymes. The specific compound may exhibit similar inhibitory effects on β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that modifications to the biphenyl structure can enhance potency against BACE1 while maintaining selectivity over other proteases .
Study 1: Neuroprotection Against H2O2
A study evaluated the effects of a compound structurally related to this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in ROS levels and improved cell viability when treated with the compound prior to H2O2 exposure .
Study 2: BACE1 Inhibition Profile
Another investigation focused on the structure-activity relationship (SAR) of boronic acid derivatives as BACE1 inhibitors. The study found that specific modifications to the biphenyl moiety could lead to enhanced inhibitory activity while minimizing off-target effects, suggesting a promising avenue for drug development targeting Alzheimer's disease .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H14F2B |
Molecular Weight | 232.27 g/mol |
CAS Number | 126163-02-8 |
Antioxidant Activity | Significant reduction in ROS levels |
Neuroprotective Activity | Improved cell viability under oxidative stress |
Properties
CAS No. |
157248-19-6 |
---|---|
Molecular Formula |
C15H15BF2O2 |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
[2,3-difluoro-4-(4-propylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H15BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13(16(19)20)15(18)14(12)17/h4-9,19-20H,2-3H2,1H3 |
InChI Key |
VRALYMROPDACFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCC)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.